
Methyl 2-(azidomethyl)hex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(azidomethyl)hex-2-enoate is an organic compound with the molecular formula C8H13N3O2. It is characterized by the presence of an azido group (-N3) attached to a methyl group, which is further connected to a hex-2-enoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(azidomethyl)hex-2-enoate can be synthesized through a multi-step process involving the introduction of the azido group. One common method involves the reaction of methyl 2-(bromomethyl)hex-2-enoate with sodium azide in an organic solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(azidomethyl)hex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide:
Palladium Catalyst: Employed in reduction reactions.
Organic Solvents: Such as DMF, used to dissolve reactants and facilitate reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(azidomethyl)hex-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of methyl 2-(azidomethyl)hex-2-enoate primarily involves the reactivity of the azido group. This group can undergo cycloaddition reactions to form triazoles, which are important in various biological and chemical processes. The azido group can also be reduced to an amine, which can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(bromomethyl)hex-2-enoate: A precursor in the synthesis of methyl 2-(azidomethyl)hex-2-enoate.
Ethyl 2-(azidomethyl)hex-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(azidomethyl)pent-2-enoate: Similar structure but with a pent-2-enoate moiety instead of hex-2-enoate.
Eigenschaften
CAS-Nummer |
918156-00-0 |
|---|---|
Molekularformel |
C8H13N3O2 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
methyl 2-(azidomethyl)hex-2-enoate |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-5-7(6-10-11-9)8(12)13-2/h5H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
MVMYVLLMTNGKGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(CN=[N+]=[N-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine](/img/structure/B12606160.png)
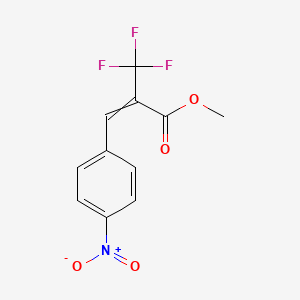
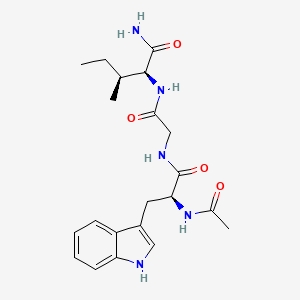
![N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606186.png)
![2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B12606193.png)
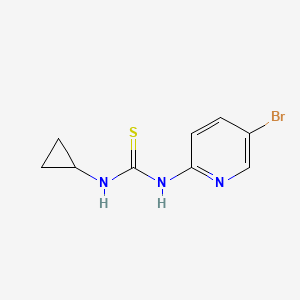
![3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12606204.png)
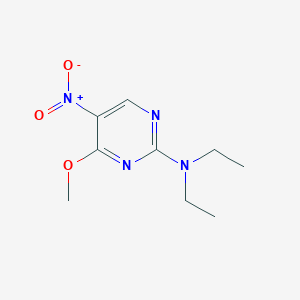
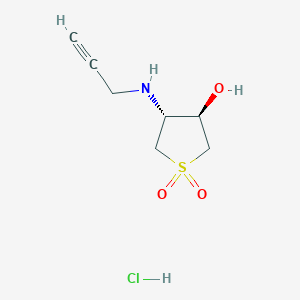
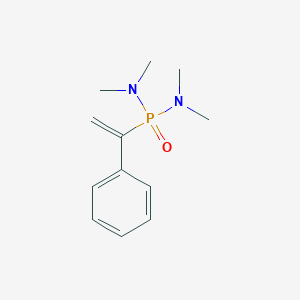

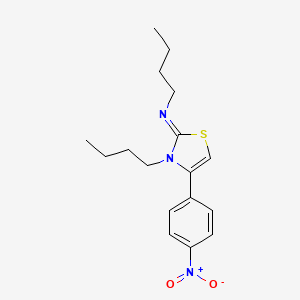
![[(Cyclohexanesulfonyl)ethynyl]benzene](/img/structure/B12606246.png)
![N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B12606254.png)
